molecular formula C16H17N3O3S B018265 5'-O-Desmethyl omeprazole CAS No. 151602-49-2

5'-O-Desmethyl omeprazole

Katalognummer: B018265
CAS-Nummer: 151602-49-2
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: TWXDTVZNDQKCOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-O-Desmethyl omeprazole is a proton pump inhibitor (PPI) that is used to treat gastroesophageal reflux disease (GERD) and other acid-related conditions. It is a derivative of the drug omeprazole, which is one of the most widely prescribed PPIs in the world. This compound has several unique properties that make it an attractive alternative to other PPIs.

Wissenschaftliche Forschungsanwendungen

  • Cancer Treatment : Omeprazole inhibits pancreatic cancer cell proliferation and modulates autophagy, potentially enhancing the chemosensitivity of pancreatic cancer cells to chemotherapy (Udelnow et al., 2011).

  • Pharmacogenetics : It can be used as a probe drug for phenotyping CYP2C19, which is beneficial for determining accurate drug dosages and pharmacokinetic profiles, especially in patients with poor CYP2C19 metabolism (Kanazawa et al., 2003).

  • Peptic Ulcer and Gastroesophageal Reflux Disease : Omeprazole does not inhibit CYP3A4 activity, which is important in treating peptic ulcer disease and reflux oesophagitis (Tateishi et al., 1995). It is also effective in treating duodenal ulcers and may be the drug of choice for Zollinger-Ellison syndrome (Clissold & Campoli-Richards, 1986).

  • Mechanism of Action : Omeprazole inhibits gastric (H+-K+)-ATPase by oxidizing essential sulfhydryl groups, with its potency enhanced in acidic environments (Im et al., 1985).

  • Neurological Effects : Its use can increase anxiety and cognitive impairment in rats, as observed through reduced brain serotonin and 5-HT-1A receptors expression (Ali et al., 2020).

  • Environmental Fate : The acid-induced degradation of omeprazole and its analogs aids in understanding their fate during wastewater treatment processes (Roberts et al., 2018).

  • Drug-Drug Interactions : Omeprazole metabolites contribute significantly to its inhibition of CYP2C19 and CYP3A4, which is crucial in identifying potential drug-drug interactions (Shirasaka et al., 2013).

  • Long-Term Safety and Efficacy : Long-term treatment with omeprazole for refractory reflux esophagitis is both effective and safe, with no significant adverse events observed during the study period (Klinkenberg‐Knol et al., 1994).

  • Genetic Influence on Metabolism : CYP2C19 alleles influence omeprazole 5-hydroxylation, potentially impacting its effectiveness in treating gastric acid-related disorders (Hanioka et al., 2008).

Wirkmechanismus

Target of Action

The primary target of 5-O-Desmethyl Omeprazole is the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is expressed in high quantities by the parietal cells of the stomach . It plays a crucial role in the final step of gastric acid secretion, making it an effective target for controlling acid-related disorders .

Mode of Action

5-O-Desmethyl Omeprazole, like its parent compound omeprazole, inhibits the proton pump by covalently binding to the H+/K+ ATPase enzyme . This interaction results in a reduction of gastric acid secretion . The compound has a high specificity for the acidic environment of the parietal cell, where it is accumulated, activated, and inhibits the proton pump .

Biochemical Pathways

The formation of the hydroxy and 5-O-Desmethyl metabolites of esomeprazole, from which 5-O-Desmethyl Omeprazole is derived, is mediated primarily by the cytochrome P450 (CYP) 2C19 enzyme, whereas the formation of the sulphone metabolite is via CYP3A4 . This process demonstrates stereoselective metabolism .

Pharmacokinetics

5-O-Desmethyl Omeprazole is metabolized more slowly than omeprazole, resulting in higher plasma concentrations for longer periods . This leads to a greater area under the concentration-time curve (AUC), indicating higher bioavailability . The compound is 97% bound to plasma proteins . The pharmacokinetics of esomeprazole, from which 5-O-Desmethyl Omeprazole is derived, is consistent in healthy subjects and across different patient populations .

Result of Action

The inhibition of the proton pump by 5-O-Desmethyl Omeprazole leads to a reduction in gastric acid secretion . This results in an increase in gastric pH, which is beneficial for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Action Environment

The action of 5-O-Desmethyl Omeprazole is influenced by several factors. For instance, individuals with a severe deficit in their liver function may have a lower rate of metabolism . Additionally, the compound’s action can be affected by the individual’s CYP2C19 metabolizer status . The pharmacokinetics of esomeprazole in individuals with impaired renal function is unlikely to differ from that in healthy individuals .

Biochemische Analyse

Biochemical Properties

5-O-Desmethyl Omeprazole plays a significant role in biochemical reactions as a metabolite of omeprazole. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its formation are cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . These enzymes catalyze the demethylation of omeprazole, resulting in the formation of 5-O-Desmethyl Omeprazole. This interaction is crucial for the metabolism and clearance of omeprazole from the body.

Cellular Effects

5-O-Desmethyl Omeprazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a metabolite of omeprazole, it contributes to the overall pharmacological effects of the parent compound. Omeprazole and its metabolites, including 5-O-Desmethyl Omeprazole, inhibit the H+,K±ATPase enzyme in the gastric parietal cells, leading to reduced gastric acid secretion . This inhibition affects cellular signaling pathways involved in acid production and can influence gene expression related to acid secretion and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 5-O-Desmethyl Omeprazole involves its interaction with the H+,K±ATPase enzyme in the gastric parietal cells. By inhibiting this enzyme, 5-O-Desmethyl Omeprazole reduces the production of gastric acid . The binding of 5-O-Desmethyl Omeprazole to the enzyme leads to its inhibition, preventing the exchange of hydrogen and potassium ions across the gastric membrane. This inhibition is crucial for the therapeutic effects of omeprazole and its metabolites in reducing gastric acid secretion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-O-Desmethyl Omeprazole can change over time. The stability and degradation of 5-O-Desmethyl Omeprazole are important factors that influence its long-term effects on cellular function. Studies have shown that the formation of 5-O-Desmethyl Omeprazole is dependent on the activity of cytochrome P450 enzymes, and any changes in enzyme activity can affect the levels of this metabolite . Additionally, the long-term effects of 5-O-Desmethyl Omeprazole on cellular function have been observed in in vitro and in vivo studies, indicating its potential impact on cellular processes over time.

Dosage Effects in Animal Models

The effects of 5-O-Desmethyl Omeprazole can vary with different dosages in animal models. Studies have shown that higher doses of omeprazole and its metabolites, including 5-O-Desmethyl Omeprazole, can lead to increased inhibition of gastric acid secretion . At high doses, there may be potential toxic or adverse effects, such as disruptions in the gastrointestinal microbiome and digestive disturbances . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.

Metabolic Pathways

5-O-Desmethyl Omeprazole is involved in metabolic pathways that include its formation and further metabolism. The primary enzymes responsible for its formation are cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . These enzymes catalyze the demethylation of omeprazole, resulting in the production of 5-O-Desmethyl Omeprazole. The metabolite can undergo further metabolic transformations, contributing to the overall clearance of omeprazole from the body.

Transport and Distribution

The transport and distribution of 5-O-Desmethyl Omeprazole within cells and tissues are influenced by various factors. The metabolite is transported across cellular membranes and distributed to different tissues, including the liver and kidneys . The interaction of 5-O-Desmethyl Omeprazole with transporters and binding proteins can affect its localization and accumulation within specific tissues. These factors play a crucial role in determining the overall pharmacokinetics and pharmacodynamics of the metabolite.

Subcellular Localization

The subcellular localization of 5-O-Desmethyl Omeprazole is primarily within the gastric parietal cells, where it exerts its inhibitory effects on the H+,K±ATPase enzyme . The targeting signals and post-translational modifications of 5-O-Desmethyl Omeprazole direct it to specific compartments or organelles within the cells. This localization is essential for its activity and function in reducing gastric acid secretion.

Eigenschaften

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXDTVZNDQKCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439414
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151602-49-2
Record name 5-o-Desmethylomeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151602492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-O-DESMETHYLOMEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH71GLR6GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-O-Desmethyl omeprazole
Reactant of Route 2
5'-O-Desmethyl omeprazole
Reactant of Route 3
Reactant of Route 3
5'-O-Desmethyl omeprazole
Reactant of Route 4
Reactant of Route 4
5'-O-Desmethyl omeprazole
Reactant of Route 5
Reactant of Route 5
5'-O-Desmethyl omeprazole
Reactant of Route 6
5'-O-Desmethyl omeprazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.